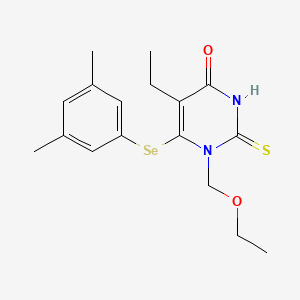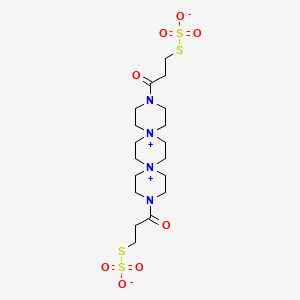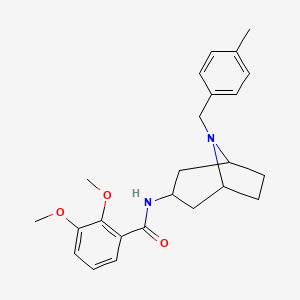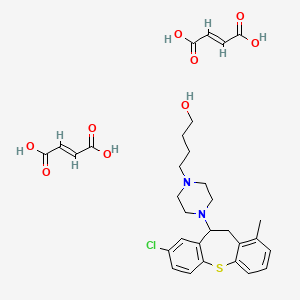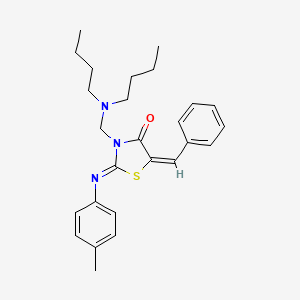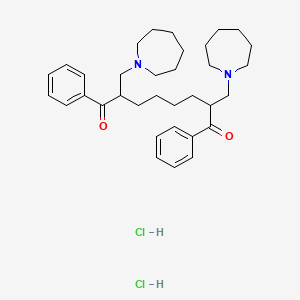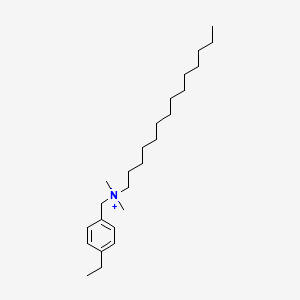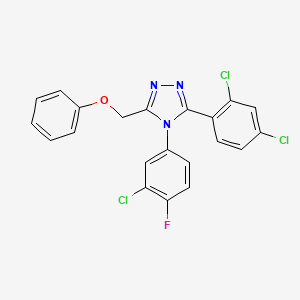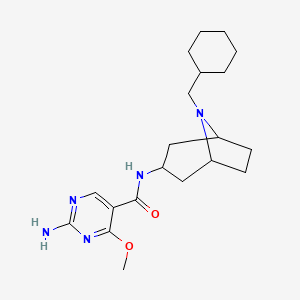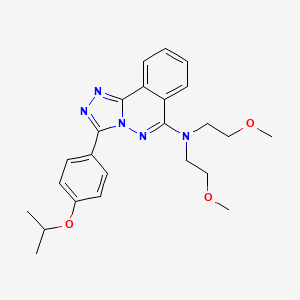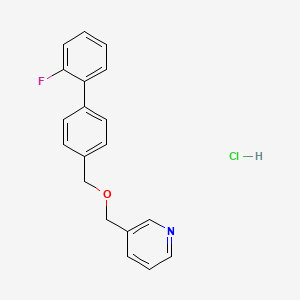
4-(3-Pyridylmethoxymethyl)-2'-fluorobiphenyl hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride is a chemical compound that features a biphenyl structure with a pyridylmethoxymethyl group and a fluorine atom attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the pyridylmethoxymethyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
科学研究应用
4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4-(3-Pyridylmethoxymethyl)-2’-chlorobiphenyl
- 4-(3-Pyridylmethoxymethyl)-2’-bromobiphenyl
- 4-(3-Pyridylmethoxymethyl)-2’-iodobiphenyl
Uniqueness
The uniqueness of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorinated, brominated, or iodinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
CAS 编号 |
109523-97-9 |
|---|---|
分子式 |
C19H17ClFNO |
分子量 |
329.8 g/mol |
IUPAC 名称 |
3-[[4-(2-fluorophenyl)phenyl]methoxymethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H16FNO.ClH/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;/h1-12H,13-14H2;1H |
InChI 键 |
XDQGERMOPYZINT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


